

Application Notes and Protocols for Permanganate Index Determination in Water Quality Analysis

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Compound of Interest

Compound Name: Potassium permanganate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Permanganate Index (PI), also known as permanganate value, is a critical parameter in water quality assessment.^{[1][2]} It serves as an empirical measure of the concentration of oxidizable organic and inorganic substances present in a water sample.^[3] This index is determined by the amount of **potassium permanganate** consumed by the sample under specific, controlled conditions of temperature and time in an acidic medium.^[1] The result is expressed in milligrams of oxygen per liter (mg/L O₂), which is equivalent to the amount of permanganate consumed.^[4]

The permanganate index is particularly useful for evaluating the quality of raw and potable water, including drinking water, natural mineral water, and swimming pool water.^{[5][6]} It is often used as a surrogate parameter for natural organic matter (NOM). While it does not provide a measure of the total organic carbon content, as many organic compounds are only partially oxidized, it offers a simple and rapid method for routine monitoring of water quality.^{[5][6]} The method is not recommended for wastewater or samples with high concentrations of organic pollutants, where the more robust Chemical Oxygen Demand (COD) test is preferred.^{[1][7][8]}

Principle of the Method

The determination of the permanganate index is based on the oxidation of susceptible substances in a water sample by a strong oxidizing agent, **potassium permanganate** (KMnO_4), in a hot, acidic solution.[9][10] A known excess of **potassium permanganate** is added to the water sample, which is then heated in a boiling water bath for a fixed period (typically 10 minutes) to facilitate the oxidation reactions.[1][2][10]

During this process, the permanganate ion (MnO_4^-), which is purple, is reduced to the colorless manganese(II) ion (Mn^{2+}) as it oxidizes the organic and inorganic substances in the sample.[9] After the reaction period, the amount of unreacted (excess) permanganate is determined. This is achieved by adding a known excess of a reducing agent, typically sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), which reacts with the remaining permanganate.[1][2] The excess sodium oxalate is then back-titrated with a standardized solution of **potassium permanganate** until a faint pink color persists, indicating the endpoint.[1][11] The difference between the total amount of permanganate added and the amount that remained after oxidation of the sample allows for the calculation of the permanganate index.

Data Presentation

The following tables summarize the key quantitative data associated with the permanganate index determination.

Table 1: Reagents and their Specifications

Reagent	Formula	Concentration (Typical)	Preparation Notes
Potassium Permanganate Stock Solution	KMnO ₄	0.02 mol/L (or 0.1 N)	Dissolve 3.16 g of KMnO ₄ in 1 L of deionized water. Heat to boiling and keep it gently boiling for 1 hour. Cool and let it stand for 2 days before filtering through a sintered glass funnel. Store in a dark bottle.
Potassium Permanganate Titrating Solution	KMnO ₄	0.002 mol/L (or 0.01 N)	Dilute the stock solution 1:10 with deionized water. This solution should be standardized against the sodium oxalate solution.
Sodium Oxalate Stock Solution	Na ₂ C ₂ O ₄	0.025 mol/L (or 0.05 N)	Dry sodium oxalate at 105-110 °C for 2 hours. Dissolve 3.350 g in 1 L of deionized water.
Sodium Oxalate Working Solution	Na ₂ C ₂ O ₄	0.0025 mol/L (or 0.005 N)	Dilute the stock solution 1:10 with deionized water.
Sulfuric Acid Solution	H ₂ SO ₄	Dilute (e.g., 1:3 or 1:4 v/v)	Add concentrated sulfuric acid to deionized water slowly and with constant stirring.

Table 2: Experimental Parameters and Conditions

Parameter	Value/Condition	Notes
Sample Volume	100 mL	For samples with a high permanganate index (>10 mg/L), a smaller volume should be used and diluted to 100 mL with deionized water. [1] [10]
Potassium Permanganate (0.002 M) added	10.0 mL	A precise volume must be added.
Sulfuric Acid added	5.0 mL	To create the necessary acidic environment for the reaction.
Reaction Temperature	Boiling water bath (approx. 100 °C)	Ensures a consistent and rapid reaction rate. [1] [2]
Reaction Time	10 minutes	This is a critical parameter and should be strictly controlled. [1] [10]
Sodium Oxalate (0.0025 M) added	10.0 mL	Added to quench the reaction and reduce the excess permanganate.
Titration Endpoint	Faint, persistent pink color	Indicates the presence of excess permanganate ions.
Applicable Chloride Concentration	< 300 mg/L	Higher concentrations can interfere with the measurement. [1] [2] [10]
Optimum Range	0.5 - 10 mg/L O ₂	Samples outside this range should be diluted. [1] [10]

Experimental Protocol

This protocol is based on the widely recognized ISO 8467 standard.[\[2\]](#)[\[10\]](#)

4.1 Reagent Preparation

Prepare the reagents as described in Table 1. It is crucial to use analytical grade reagents and deionized water for all preparations.

4.2 Sample Preparation

- Collect water samples in clean glass or plastic bottles.
- Analyze the samples as soon as possible after collection. If storage is necessary, keep the samples refrigerated at 4 °C and analyze within 24 hours.
- Before analysis, bring the sample to room temperature and ensure it is well-mixed.
- If the permanganate index is expected to be high, dilute the sample accordingly with deionized water.

4.3 Blank Determination

A blank determination must be carried out to account for any oxidizable substances in the reagents and deionized water.

- Pipette 100 mL of deionized water into a clean Erlenmeyer flask.
- Add 5.0 mL of dilute sulfuric acid.
- Add a few boiling chips.
- Bring the solution to a boil on a hot plate.
- Precisely add 10.0 mL of the 0.002 M **potassium permanganate** titrating solution.
- Continue to boil for exactly 10 minutes.
- Add 10.0 mL of the 0.0025 M sodium oxalate working solution. The pink color should disappear.

- While the solution is still hot (above 70 °C), titrate with the 0.002 M **potassium permanganate** solution until a faint pink color persists for at least 30 seconds.
- Record the volume of **potassium permanganate** solution used for the titration (V_0).

4.4 Sample Analysis

- Pipette 100 mL of the water sample (or a diluted aliquot brought to 100 mL) into a clean Erlenmeyer flask.
- Add 5.0 mL of dilute sulfuric acid.
- Add a few boiling chips.
- Bring the solution to a boil on a hot plate.
- Precisely add 10.0 mL of the 0.002 M **potassium permanganate** titrating solution.
- Continue to boil for exactly 10 minutes.
- Add 10.0 mL of the 0.0025 M sodium oxalate working solution. The pink color should disappear. If it does not, the sample is too concentrated and needs to be diluted and re-analyzed.
- While the solution is still hot (above 70 °C), titrate with the 0.002 M **potassium permanganate** solution until a faint pink color persists for at least 30 seconds.
- Record the volume of **potassium permanganate** solution used for the titration (V_1).

4.5 Calculation

The permanganate index (PI), in mg/L O_2 , is calculated using the following formula:

$$PI \text{ (mg/L } O_2) = [((10 + V_1) - (10 * C_{\text{oxalate}} / C_{\text{permanganate}})) - ((10 + V_0) - (10 * C_{\text{oxalate}} / C_{\text{permanganate}}))] * M_{O_2} * 1000 / V_{\text{sample}}$$

Where:

- V_1 = volume of KMnO_4 solution used in the sample titration (mL)
- V_0 = volume of KMnO_4 solution used in the blank titration (mL)
- C_{oxalate} = concentration of the sodium oxalate solution (mol/L)
- $C_{\text{permanganate}}$ = concentration of the **potassium permanganate** solution (mol/L)
- M_{O_2} = Molar mass of oxygen (32 g/mol), but in the context of the redox reaction, the equivalent mass is used (8 g/equivalent).
- V_{sample} = volume of the water sample used (mL)

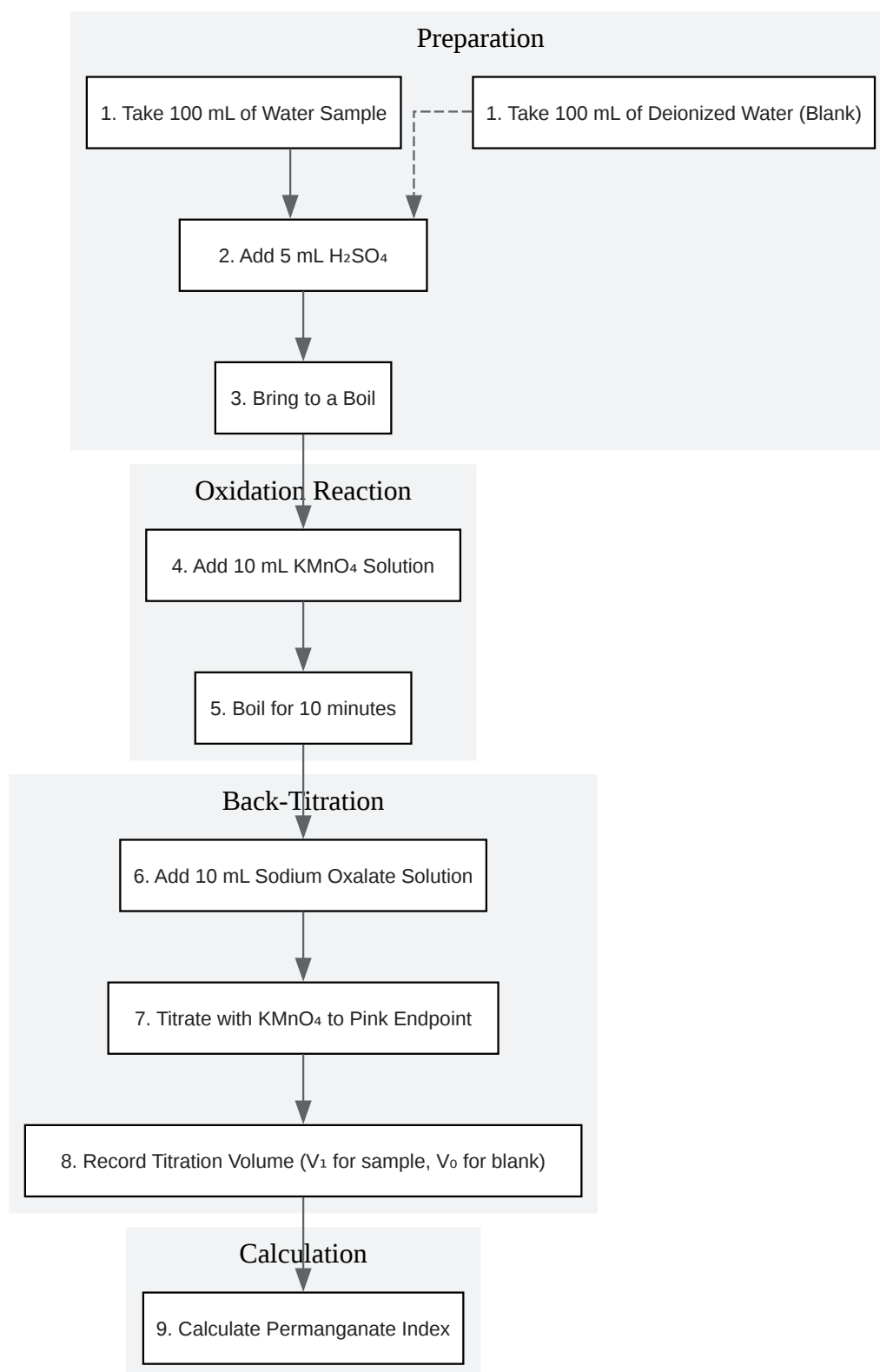
A simplified formula is often used when the concentrations of the permanganate and oxalate solutions are exactly 0.002 M and 0.0025 M respectively, and a 100 mL sample is used:

$$\text{PI (mg/L O}_2\text{)} = (V_1 - V_0) * 0.8$$

It is important to verify the exact stoichiometry and concentrations when using a simplified formula. The more comprehensive formula is recommended for accuracy.

Visualizations

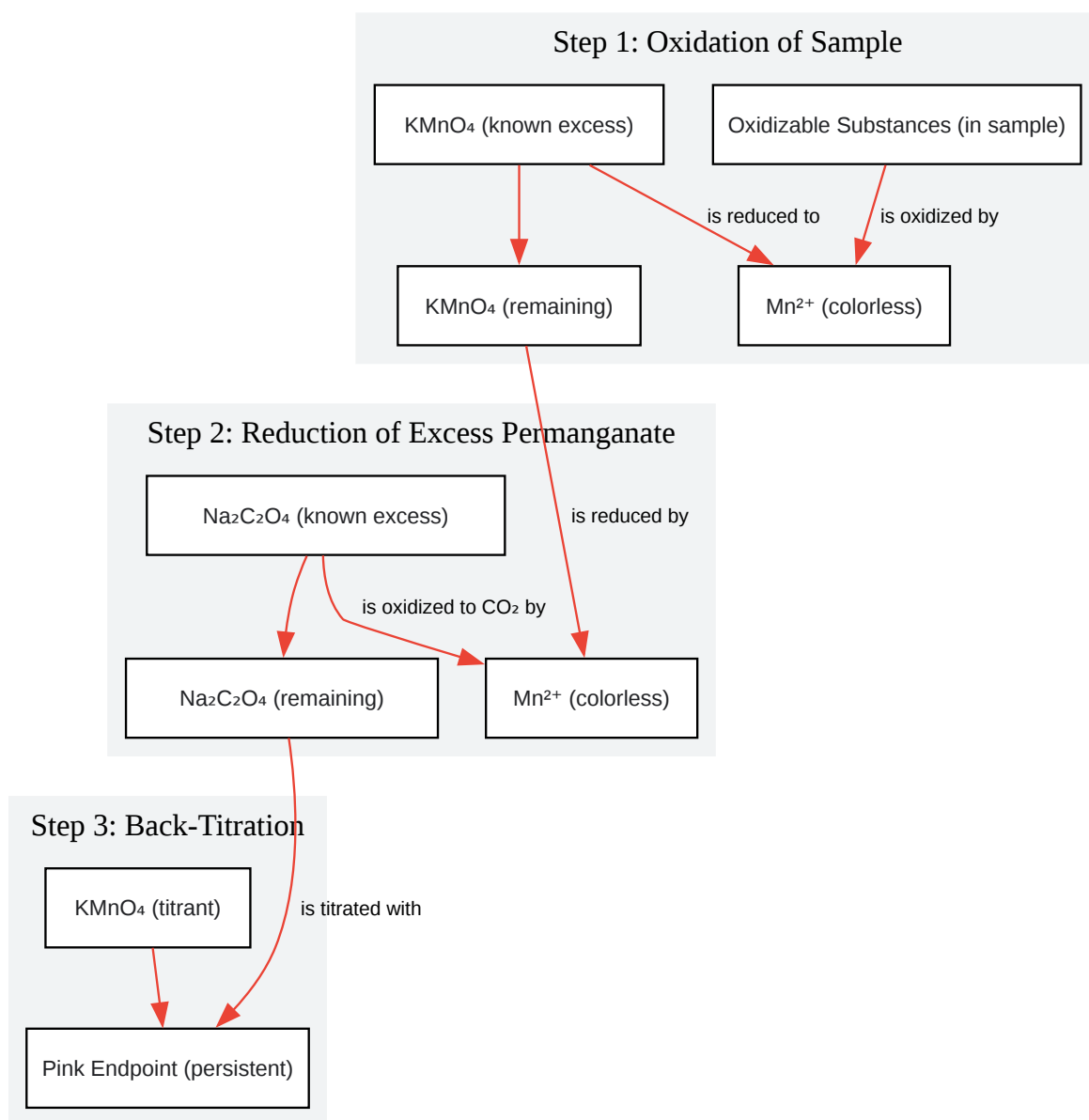
5.1 Experimental Workflow



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Caption: Workflow for Permanganate Index Determination.

5.2 Signaling Pathway (Chemical Reactions)



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Caption: Chemical Reaction Pathway for Permanganate Index.

Interferences and Limitations

- **Chloride Ions:** High concentrations of chloride ions (>300 mg/L) can be oxidized by permanganate, leading to a positive interference and erroneously high results.[1][2][10] For samples with high salinity, this method is not suitable.
- **Other Reducing Agents:** Inorganic reducing agents such as nitrites, ferrous iron (Fe^{2+}), and sulfides can also be oxidized by permanganate and will contribute to the permanganate index.[3][9]
- **Incomplete Oxidation:** The permanganate index does not represent the total organic content, as many organic compounds are only partially oxidized under the conditions of the test.[1][5][6]
- **Volatile Organic Compounds:** Volatile organic compounds may be lost during the boiling step and therefore not be measured.[5][6]
- **Sample Matrix:** The presence of suspended solids can affect the results. The analysis is typically performed on unfiltered samples.[12]

Quality Control

- **Blank Samples:** A blank sample should be analyzed with each batch of samples to ensure the purity of reagents and to correct for any background contamination.
- **Duplicate Samples:** At least one sample per batch should be analyzed in duplicate to assess the precision of the method. The relative percent difference between duplicates should be within established laboratory control limits.
- **Standard Solutions:** A known standard solution (e.g., a solution of glucose or potassium hydrogen phthalate with a known theoretical oxygen demand) should be analyzed periodically to verify the accuracy of the procedure.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can accurately and reliably determine the permanganate index for water quality analysis.

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